molecular formula C8H6N2O B147197 Imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 136117-74-3

Imidazo[1,2-A]pyridine-8-carbaldehyde

Cat. No.: B147197
CAS No.: 136117-74-3
M. Wt: 146.15 g/mol
InChI Key: NVRSZEFZHMVGRS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of abcb1 and abcg2 , suggesting potential targets for this compound.

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , suggesting that this compound may affect pathways involving protein modification.

Pharmacokinetics

The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activities , suggesting that this compound may have similar effects.

Action Environment

The compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions such as temperature and oxygen levels.

Preparation Methods

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSZEFZHMVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451167
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-74-3
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-8-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl imidazo[1,2-a]pyridine-8-carboxylate (1.76 g, 10 mmol) in toluene was added DIBAL (1M/THF, 20 ml) at −78° C. dropwise. The mixture was stirred at −78° C. for 1 h, quenched with MeOH (2 mL) and saturated NH4Cl solution (50 mL) and warmed up to rt. The mixture was continued to stir at rt for 1 h and diluted with DCM (60 mL). The aqueous layer was extracted with DCM (60 mL) twice. The combined organic layer was dried over MgSO4 and concentrate. The residue was purified on silica gel with 10% MeOH/DCM to give imidazo[1,2-a]pyridine-8-carbaldehyde (0.8 g, 55%). LRMS (M+H+) m/z 147.1.
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Synthesis routes and methods II

Procedure details

From 3a, reaction time 1.5 h (yield: 85%); mp 137-139° C. (in Yamanaka, M. and al. Chem. Pharm. Bull. 1991, 39, 1556-1567: 103-104° C.); IR (KBr) 1675, 1450, 1320, 1175 cm−1, 1H NMR (400 MHz, CDCl3) δ 7.01 (t, 1H, J=6.5 Hz), 7.75 (s, 1H), 7.82 (s, 1H), 7.86 (d, 1H, J=6.5 Hz), 8.42 (d, 1H, J=6.5 Hz), 10.8 (s, 1H); 13C NMR (CDCl3) δ 111.9, 113.3, 124.2, 126.9, 130.7, 134.9, 143.8, 188.9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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